D-Galactosamine 1-phosphate

Vue d'ensemble

Description

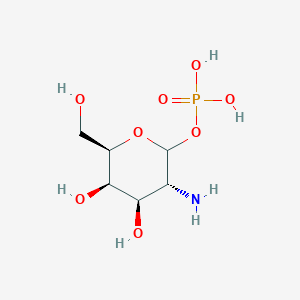

D-Galactosamine 1-phosphate: is a derivative of galactose, where an amino group replaces one of the hydroxyl groups, and a phosphate group is attached to the first carbon atom. This compound plays a significant role in the synthesis of nucleotide sugars, which are essential substrates for glycosylation reactions catalyzed by glycosyltransferases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Galactosamine 1-phosphate can be synthesized enzymatically using galactokinase from galactose-adapted yeast. The reaction involves the phosphorylation of D-galactosamine using adenosine triphosphate (ATP) as a phosphate donor . The yield of this compound can be increased by using an excess of ATP and sodium fluoride .

Industrial Production Methods: Industrial production of this compound often involves the use of permeabilized Escherichia coli cells containing lactose phosphorylase enzymes. This method allows for the efficient production of the compound from lactose, a cheap and abundant starting material .

Analyse Des Réactions Chimiques

Activation to UDP-Galactosamine

GalN-1-P undergoes nucleotidation to form UDP-galactosamine, a nucleotide sugar critical for glycosylation. This reaction is catalyzed by a UDP-sugar diphosphorylase.

Reaction:

Key Findings:

-

UDP-galactosamine is identified as a product in rat liver metabolism, alongside UDP-glucosamine and other UDP derivatives .

-

The reaction mechanism mirrors that of UDP-glucose synthesis, involving UTP and pyrophosphate release .

-

This activated nucleotide serves as a donor for glycosyltransferases in glycoprotein biosynthesis .

Metabolic Context

GalN-1-P is part of a broader metabolic network:

-

Galactosamine Metabolism : Derived from galactose via galactosamine formation, GalN-1-P integrates into pathways shared with glucosamine .

-

Glycogen Synthesis : UDP-glucosamine (a related compound) substitutes for UDP-glucose in glycogen synthetase, suggesting a potential role for UDP-galactosamine in similar processes .

-

Sialic Acid Pathway : GalN-1-P may intersect with sialic acid biosynthesis, as sialic acid is detected alongside GalN-1-P in liver metabolites .

Applications De Recherche Scientifique

Metabolic Role and Biochemical Pathways

D-Galactosamine 1-phosphate serves as an intermediary in the metabolism of galactose and its derivatives. It plays a crucial role in the synthesis of glycoproteins and glycolipids, which are essential for cellular functions and structural integrity.

Key Metabolic Pathways

- UDP-Galactose Pathway : GalN-1-P is involved in the conversion to UDP-galactose, which is vital for glycosylation processes.

- Hexosamine Biosynthesis : It contributes to the synthesis of hexosamines, which are important for cell signaling and structural components of the extracellular matrix.

Toxicological Studies

D-Galactosamine is widely used in hepatotoxicity studies due to its ability to induce liver damage. The compound is often administered to animal models to investigate liver injury mechanisms and potential protective agents.

Case Study: Hepatic Toxicity Induction

In a study utilizing spatially resolved magnetic resonance spectroscopy, researchers injected D-galactosamine into rats to observe metabolic changes in liver tissue. The study found that:

- A metabolite resonating with inorganic phosphate increased significantly within 2 hours post-injection.

- This metabolite was identified as this compound, indicating its role as a marker for metabolic perturbations during liver injury .

Bacterial Pathogenesis

Recent research has highlighted the role of D-galactosamine in bacterial pathogenesis. Certain bacterial pathogens utilize metabolic pathways involving GalN/GalNAc to facilitate infection.

Potential Therapeutic Applications

The pharmacological implications of D-galactosamine extend beyond toxicity studies. Its derivatives are being explored for their potential therapeutic effects in various conditions.

Therapeutic Insights

- Anti-inflammatory Effects : Some derivatives of D-galactosamine have shown promise in reducing inflammation in animal models.

- Cancer Research : Investigations into glycosylation patterns involving GalN-1-P may provide insights into cancer cell behavior and metastasis.

Data Summary

The following table summarizes key findings related to this compound applications:

Mécanisme D'action

D-Galactosamine 1-phosphate exerts its effects primarily through its role in the Leloir pathway, where it is metabolized into UDP-galactosamine. This process involves the enzymes galactokinase and UDP-galactose uridyltransferase . The accumulation of UDP-galactosamine leads to the depletion of uridine triphosphate, disrupting hepatocyte metabolism and causing hepatotoxicity .

Comparaison Avec Des Composés Similaires

- D-Glucosamine 1-phosphate

- N-Acetyl-D-galactosamine

- D-Galactose 1-phosphate

Uniqueness: D-Galactosamine 1-phosphate is unique due to its amino group, which allows it to participate in specific biochemical pathways and reactions that other similar compounds cannot .

Activité Biologique

D-Galactosamine 1-phosphate (GalN-1-P) is a significant metabolite in the context of cellular metabolism and has been extensively studied for its biological activities, particularly in relation to liver function, toxicity, and metabolic pathways. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is a phosphorylated derivative of D-galactosamine, which plays a crucial role in the biosynthesis of glycoproteins and glycolipids. It is involved in various metabolic pathways, particularly in the synthesis of UDP-galactosamine through enzymatic reactions involving UDP-N-acetylhexosamine pyrophosphorylase and N-acetylgalactosamine kinase .

Key Enzymatic Reactions

| Enzyme | Reaction | Role |

|---|---|---|

| UDP-N-acetylhexosamine pyrophosphorylase | Uridine triphosphate + this compound → Pyrophosphate + UDP-N-acetyl-D-galactosamine | Converts GalN-1-P into UDP-GalNAc |

| N-acetylgalactosamine kinase | ATP + D-Galactosamine → ADP + this compound | Phosphorylates GalN to form GalN-1-P |

Hepatotoxicity Studies

D-Galactosamine is well-known for inducing liver damage in experimental models. Research indicates that administration of D-galactosamine leads to increased serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating hepatocellular injury . The mechanism involves oxidative stress and inflammatory responses triggered by the compound.

In a study involving Sprague-Dawley rats, it was found that a single dose of D-galactosamine (650 mg/kg) resulted in significant liver damage, characterized by elevated liver enzymes and histological changes in liver tissue . The protective effects of various compounds against D-galactosamine-induced hepatotoxicity have been investigated, highlighting the compound's role as a model for studying liver injury.

Case Studies

A notable case study examined the protective effects of pinitol against D-galactosamine-induced liver damage. In this study, pinitol supplementation significantly reduced the levels of ALT and AST in rats treated with D-galactosamine, suggesting its potential as a hepatoprotective agent . The study also reported improvements in oxidative stress markers and lipid profiles in the treated groups.

Metabolic Pathways Involving this compound

This compound is integral to several metabolic pathways:

- Glycosylation : It serves as a substrate for glycosyltransferases involved in glycoprotein synthesis.

- Energy Metabolism : Participates in nucleotide sugar metabolism, essential for the synthesis of glycoconjugates.

- Cell Signaling : May influence signaling pathways through its metabolites.

Research Findings

Recent studies have employed advanced techniques such as magnetic resonance spectroscopy to investigate the metabolic effects of D-galactosamine on liver tissues. These studies revealed that exposure to D-galactosamine alters the levels of various phosphate-containing metabolites, confirming its role in hepatic metabolic disturbances .

Propriétés

IUPAC Name |

[(3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBYRVFGYXULK-GASJEMHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949296 | |

| Record name | 2-Amino-2-deoxy-1-O-phosphonohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41588-64-1, 26401-96-7 | |

| Record name | Galactosamine 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41588-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactosamine 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-deoxy-1-O-phosphonohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.